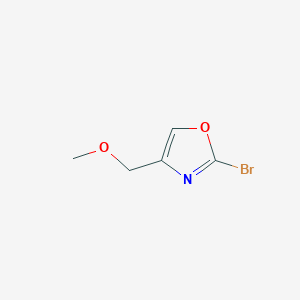
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid is a complex organic compound that features both benzyl and naphthoic acid moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-2-hydroxybenzyl derivatives with 1-hydroxy-2-naphthoic acid under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final products using techniques such as crystallization, distillation, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthoic acid moieties
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of 4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Acetyl-2-hydroxybenzoic acid
- 5-Acetyl-2-hydroxybenzyl acetate
- 1-(5-Acetyl-2-hydroxybenzyl)piperidinium
Uniqueness
4-(5-Acetyl-2-hydroxybenzyl)-1-hydroxy-2-naphthoic acid is unique due to its combined benzyl and naphthoic acid structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H16O5 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
4-[(5-acetyl-2-hydroxyphenyl)methyl]-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16O5/c1-11(21)12-6-7-18(22)14(8-12)9-13-10-17(20(24)25)19(23)16-5-3-2-4-15(13)16/h2-8,10,22-23H,9H2,1H3,(H,24,25) |
InChI-Schlüssel |
XCFNFFKMJVRJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)O)CC2=CC(=C(C3=CC=CC=C32)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)

![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)

![2-[4-Amino-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B13435037.png)



![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
